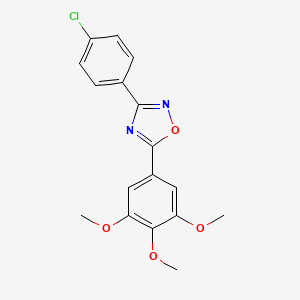![molecular formula C17H21N3OS B5543601 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, aiming to achieve a specific structure with desired properties. For instance, a fluorinated analogue of a potent histamine H3 receptor antagonist was synthesized in a study, highlighting a methodological approach that could be analogous to the synthesis of 4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine (Windhorst et al., 1999). This process might involve the establishment of pharmacological activity followed by a stepwise synthesis, possibly adaptable for the target compound, focusing on achieving high specificity and potency.
Molecular Structure Analysis
Crystal structure studies provide insights into the molecular conformation, which is crucial for understanding the chemical behavior of compounds. For example, a study on a novel bioactive heterocycle revealed its crystal structure, exhibiting intermolecular hydrogen bonds and adopting specific conformations (Thimmegowda et al., 2009). Such detailed structural analysis is essential for 4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine, as it helps in predicting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their interaction with various reagents and conditions to form new products. For instance, the cycloaddition reactions of thiocarbonyl ylides with diazoalkanes to yield thiadiazole derivatives highlight a type of chemical reactivity that could be relevant (Mlosto?, G., et al., 1998). Understanding these reactions is crucial for further modifications and functionalization of the compound.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are fundamental for handling and application of the compound in various experiments. Studies on related compounds often involve detailed physical characterization to facilitate their use in further studies. For instance, the determination of the compound in biological samples via GLC highlights the importance of analytical techniques in understanding the physical properties and behavior of such compounds in biological matrices (Hucker, H., et al., 1983).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
Several studies have focused on the synthesis and structural characterization of compounds related to "4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine." For instance, compounds with imidazole and piperidine moieties have been synthesized and analyzed for their chemical structures through methods like IR, 1H- and 13C-NMR data, and elemental analysis, showcasing the diverse chemical reactivity and potential for further modification (Bekircan & Bektaş, 2008).
Potential Biological Activities
The research into compounds containing imidazole and piperidine structures has also delved into their potential biological activities. For example, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through reactions involving piperidine, were prepared with good to excellent yields, indicating the potential for biological activity studies (Goli-Garmroodi et al., 2015).
Antimicrobial Studies
The antimicrobial potential of derivatives similar to the query compound has been explored. For instance, a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and showed excellent antibacterial and antifungal activities, highlighting the significant potential of these compounds in antimicrobial research (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(15-2-1-11-22-15)19-8-5-14(6-9-19)16-18-7-10-20(16)12-13-3-4-13/h1-2,7,10-11,13-14H,3-6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQUZNRSQQQRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)


![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)


![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)


![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)